molecular formula C9H8F3N3 B8479928 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazol-6-amine

1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazol-6-amine

Cat. No. B8479928
M. Wt: 215.17 g/mol
InChI Key: KUWMTTJALQTXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08455507B2

Procedure details

A 250 ml round bottomed flask was charged with 1-methyl-6-nitro-2-(trifluoromethyl)-1H-benzo[d]imidazole (6 g, 24 mmol) and concentrated HCl (40 ml). Once the solution has become clear, water (˜15 ml) was added until the solution just started to become cloudy. SnCl4 (27 g, 120 mmol) was added in portions over 5 minutes (caution exotherm!). Initial exotherm caused the temperature to rise to 60° C. The reaction mixture was stirred and allowed to cool down to room temperature. After 1 hour, the reaction mixture was diluted with water (100 ml), basified with 1M NaOH and extracted twice with ethyl acetate. The organic layers were combined, washed with brine, dried over magnesium sulfate and concentrated in vacuo to afford the title compound as a dark coloured solid. (5 g, 100% yield). 1H NMR (DMSO D6, 400 MHz) 3.75 (3H, s), 4.6 (2H, br s), 6.65 (1H, s), 6.7 (1H, d), 7.75 (1H, d); MS (ES+) 215.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
SnCl4
Quantity
27 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH:7]=[C:8]([N+:11]([O-])=O)[CH:9]=[CH:10][C:5]=2[N:4]=[C:3]1[C:14]([F:17])([F:16])[F:15].Cl.Cl[Sn](Cl)(Cl)Cl.[OH-].[Na+]>O>[CH3:1][N:2]1[C:6]2[CH:7]=[C:8]([NH2:11])[CH:9]=[CH:10][C:5]=2[N:4]=[C:3]1[C:14]([F:16])([F:15])[F:17] |f:3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CN1C(=NC2=C1C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Two
Name
SnCl4
Quantity
27 g
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 60° C
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C(=NC2=C1C=C(C=C2)N)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.